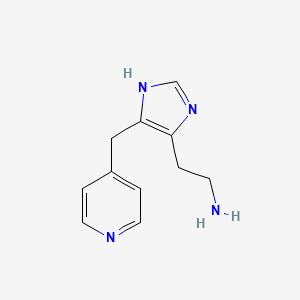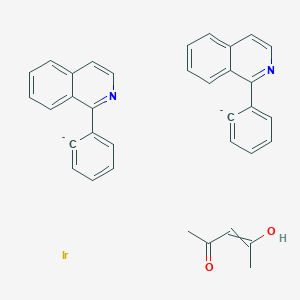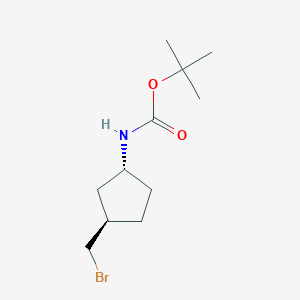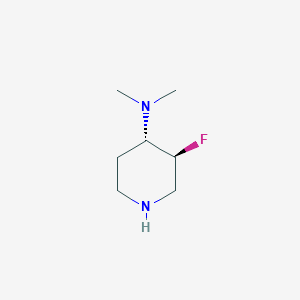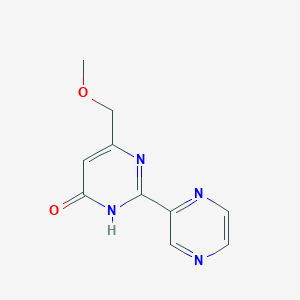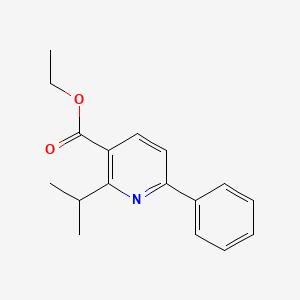
N-ethoxy-N-(2-formylthiophen-3-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethoxy-N-(2-formylthiophen-3-yl)formamide is a chemical compound with the molecular formula C8H9NO3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both formyl and ethoxy functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethoxy-N-(2-formylthiophen-3-yl)formamide typically involves the formylation of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group onto the thiophene ring . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-ethoxy-N-(2-formylthiophen-3-yl)formamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-ethoxy-N-(2-carboxythiophen-3-yl)formamide.
Reduction: N-ethoxy-N-(2-hydroxymethylthiophen-3-yl)formamide.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-ethoxy-N-(2-formylthiophen-3-yl)formamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices
Mécanisme D'action
The mechanism of action of N-ethoxy-N-(2-formylthiophen-3-yl)formamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-formylthiophen-3-yl)acetamide: Similar structure but with an acetamide group instead of an ethoxy group.
N-(2-formylthiophen-3-yl)benzamide: Contains a benzamide group instead of an ethoxy group.
N-(2-formylthiophen-3-yl)propionamide: Features a propionamide group instead of an ethoxy group
Uniqueness
The ethoxy group can enhance the solubility and stability of the compound, while the formyl group provides a reactive site for further functionalization .
Propriétés
Formule moléculaire |
C8H9NO3S |
|---|---|
Poids moléculaire |
199.23 g/mol |
Nom IUPAC |
N-ethoxy-N-(2-formylthiophen-3-yl)formamide |
InChI |
InChI=1S/C8H9NO3S/c1-2-12-9(6-11)7-3-4-13-8(7)5-10/h3-6H,2H2,1H3 |
Clé InChI |
IGPHFJOJAGBIGI-UHFFFAOYSA-N |
SMILES canonique |
CCON(C=O)C1=C(SC=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


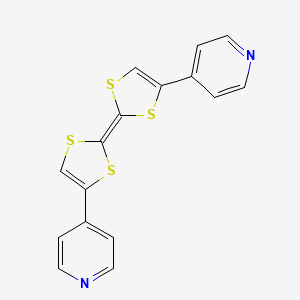
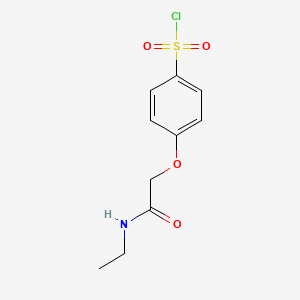
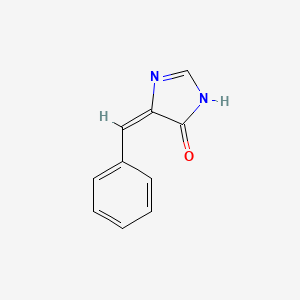
![4-[(7R,7aS)-7-hydroxy-1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl]-2-chloro-3-methylbenzonitrile](/img/structure/B12822143.png)
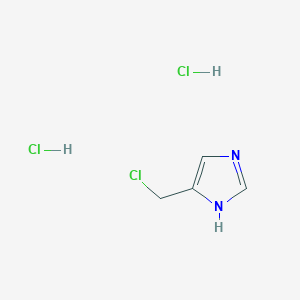
![tert-Butyl (4'-amino-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B12822156.png)

